molecular formula C10H7F3N2O B12995003 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B12995003
M. Wt: 228.17 g/mol
InChI Key: XVNJYHDGYUKQIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol . Industrial production methods may involve optimization of these conditions to increase yield and purity, often utilizing advanced techniques like continuous flow reactors .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

4-cyclopropyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16)

InChI Key

XVNJYHDGYUKQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=O)NC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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